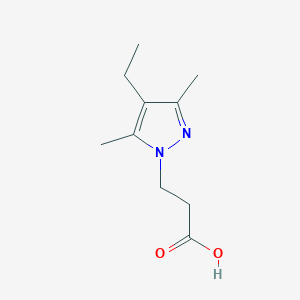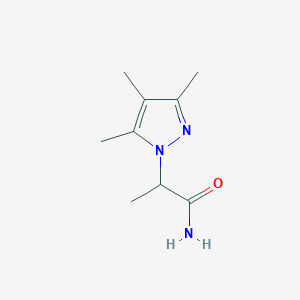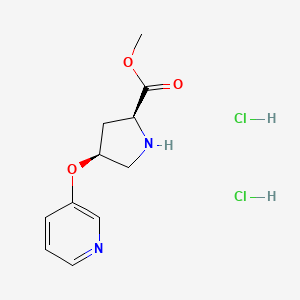
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride, also known as MPPC, is an organic compound that is used in a variety of scientific research applications. MPPC has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study described the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a procedure based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method enables the introduction of different substituents at C-2, such as hydroxy, alkoxy, allyl, alkyl, etc., and leads to the formation of compounds that are precursors of various natural products, including bicyclic systems (Boto, Hernández, de Leon, & Suárez, 2001).
Pharmacological and Biological Studies
- Research on a compound structurally related to Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride, namely 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), has shown it to be a potential candidate for cognitive disorders treatment. This compound, being a nicotinic acetylcholine receptor ligand, exhibited positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, with reduced activation of peripheral ganglionic type receptors (Lin et al., 1997).
Photoreactions in Chemical Synthesis
- UV-irradiation studies of related compounds, such as methyl 2-pyridinecarboxylate, in methanol revealed interesting findings in methylation and methoxylation reactions. These reactions demonstrated the potential for creating diverse chemical structures and could be relevant to understanding the behavior of similar compounds under specific conditions (Sugiyama et al., 1981).
Application in Organic Synthesis
- In another study, a compound structurally analogous to Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride was used in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This method proved to be efficient and versatile for creating structures with potential applications in medicinal chemistry (Zhu, Lan, & Kwon, 2003).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-pyridin-3-yloxypyrrolidine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-15-11(14)10-5-9(7-13-10)16-8-3-2-4-12-6-8;;/h2-4,6,9-10,13H,5,7H2,1H3;2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUYIKAXAULAV-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




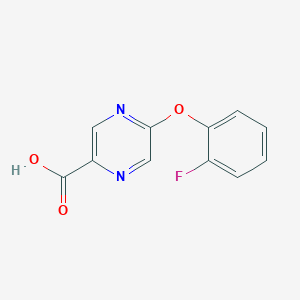
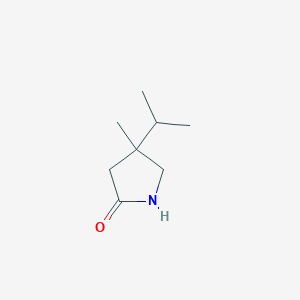
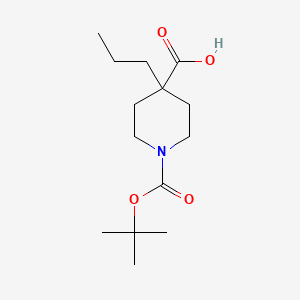
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)

![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
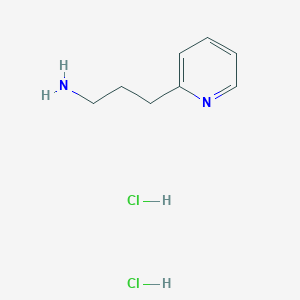
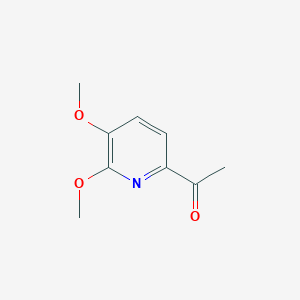
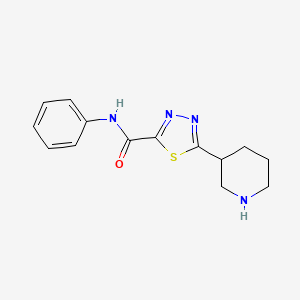
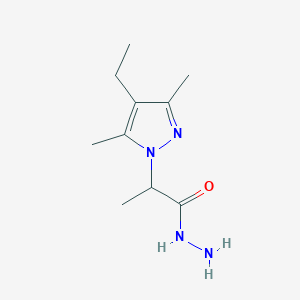
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
